tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an amino and nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Amino and Nitro Groups: The phenyl ring is nitrated using a nitration reaction, followed by reduction to introduce the amino group.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the amino group with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biochemical Studies: Used in the study of enzyme interactions and protein modifications.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
Uniqueness
tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate is unique due to the presence of both amino and nitro groups on the phenyl ring, which provides distinct reactivity and potential applications compared to other similar compounds. The cyclohexyl ring adds steric bulk and rigidity, influencing the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-6-4-5-11(9-12)14-10-13(20(22)23)7-8-15(14)18/h7-8,10-12H,4-6,9,18H2,1-3H3,(H,19,21) |
InChI Key |
LHEXJUMPZDYPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.